2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride
CAS No.:
Cat. No.: VC18110859
Molecular Formula: C11H17ClN2OS
Molecular Weight: 260.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN2OS |
|---|---|
| Molecular Weight | 260.78 g/mol |
| IUPAC Name | 2-pyrrolidin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2OS.ClH/c14-11(5-9-1-3-12-6-9)13-7-10-2-4-15-8-10;/h2,4,8-9,12H,1,3,5-7H2,(H,13,14);1H |
| Standard InChI Key | RKQIVOSMHDPSTK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1CC(=O)NCC2=CSC=C2.Cl |
Introduction
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride is a complex organic compound featuring a pyrrolidine ring and a thiophene moiety linked through an acetamide group. This unique structural arrangement confers potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C12H16ClN3OS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which contribute to its chemical properties and potential applications.
Synthesis Methods
Several synthetic routes can be employed to create 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for synthesizing similar compounds often involve reactions between appropriate amines and acyl chlorides under controlled conditions.
Potential Biological Activities
Compounds with similar structures to 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride have been studied for various biological activities, including potential roles in medicinal chemistry. The combination of a pyrrolidine ring and a thiophene moiety linked through an acetamide group may confer distinct pharmacological properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride | Pyrrolidine ring, thiophene ring, acetamide group | Potential for distinct pharmacological properties due to its unique structure. |
| N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride | Incorporates an oxazole ring | Different mechanism of action due to oxazole presence. |
| N-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]-5-thiophene sulfonamide | Fluorinated pyrrolidine | Enhanced lipophilicity may affect bioavailability. |
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